molecular formula C22H23NO B1437331 N-(3-Methylbenzyl)-4-(phenethyloxy)aniline CAS No. 1040693-82-0

N-(3-Methylbenzyl)-4-(phenethyloxy)aniline

Cat. No.: B1437331
CAS No.: 1040693-82-0
M. Wt: 317.4 g/mol
InChI Key: YKLBZHNWAKUELA-UHFFFAOYSA-N
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Description

Structural Connectivity Analysis

Structural Component Position Connectivity Pattern Chemical Significance
Core Aniline Ring Central Para-substituted with phenethyloxy group Primary aromatic system
Methylbenzyl Group Nitrogen-linked Meta-methyl substitution pattern Secondary aromatic system
Phenethyloxy Chain Para position Two-carbon alkyl bridge to phenyl ring Tertiary aromatic system with ether linkage

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-4-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c1-18-6-5-9-20(16-18)17-23-21-10-12-22(13-11-21)24-15-14-19-7-3-2-4-8-19/h2-13,16,23H,14-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLBZHNWAKUELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2=CC=C(C=C2)OCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-(3-Methylbenzyl) Aniline Formation

The N-substituted aniline is typically prepared by nucleophilic substitution of aniline or its derivatives with a 3-methylbenzyl halide (e.g., bromide or chloride). The reaction conditions favor the formation of the secondary amine via alkylation.

Typical procedure:

  • React aniline with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
  • Use polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Control temperature to avoid over-alkylation or side reactions.

This step yields N-(3-methylbenzyl)aniline as a key intermediate.

Introduction of the Phenethyloxy Group at the 4-Position

The phenethyloxy substituent is introduced via an etherification reaction at the para position of the aniline ring. This can be achieved by:

Example palladium-catalyzed etherification conditions:

Parameter Details
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2
Base Potassium carbonate or sodium carbonate
Solvent Toluene, dioxane, or DMF
Temperature 60–120 °C
Time 3–18 hours
Atmosphere Inert (nitrogen or argon)

The phenethyloxy group is introduced by coupling 4-halogenated N-(3-methylbenzyl)aniline with phenethyl alcohol derivatives or phenethyl boronic esters under these catalytic conditions.

Alternative Synthetic Routes

Representative Reaction Data and Yields

Step Reaction Conditions Yield (%) Notes
N-alkylation of aniline Aniline + 3-methylbenzyl bromide, K2CO3, DMF, 80 °C, 12 h 75–85 Avoid over-alkylation
Pd-catalyzed etherification Pd(PPh3)4, K2CO3, toluene, 100 °C, 6 h 60–70 Requires inert atmosphere
Microwave-assisted coupling Pd(dppf)Cl2, KF, MeOH/toluene, 120 °C, 15 min 65–70 Rapid synthesis, good purity

Analytical and Purification Techniques

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
N-Alkylation Aniline, 3-methylbenzyl bromide, K2CO3 DMF, 80 °C, 12 h 75–85 Straightforward, high yield Over-alkylation risk
Pd-Catalyzed Etherification Pd(PPh3)4, K2CO3, phenethyl alcohol Toluene, 100 °C, 6 h 60–70 Selective ether formation Requires inert atmosphere
Microwave-Assisted Coupling Pd(dppf)Cl2, KF, MeOH/toluene 120 °C, 15 min 65–70 Rapid, efficient Specialized equipment needed
Suzuki Coupling Boronic acid pinacol ester, Pd catalyst DMF/H2O, reflux, 3–18 h 60–70 Versatile, mild conditions Longer reaction times

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbenzyl)-4-(phenethyloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenethyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Methylbenzyl)-4-(phenethyloxy)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Methylbenzyl)-4-(phenethyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

  • (E)-N-(3-Methylbenzyl)-4-(2-(oxazol-5-yl)vinyl)aniline (trans-7): Features an oxazolyl vinyl group instead of phenethyloxy. Its ¹H NMR shows distinct vinyl proton resonances (δ 6.8–7.4 ppm) and COSY/NOESY correlations confirming stereochemistry .
  • 4-Methoxy-N-(4-methoxybenzyl)aniline : Exhibits two methoxy groups (δ 3.68 ppm in ¹H NMR), leading to increased symmetry and simplified splitting patterns compared to the target compound .
  • 3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline: Bulky substituents (butoxy, phenoxyethoxy) increase molecular weight (MW 389.53 g/mol) and likely reduce solubility in polar solvents .

Table 2: Key Spectral and Physical Properties

Compound Molecular Weight (g/mol) Key Spectral Features
N-(3-Methylbenzyl)-4-(phenethyloxy)aniline* 317.43 (calculated) Expected δ 4.4–4.6 ppm (OCH₂CH₂Ph)
trans-7 346.42 Vinyl protons at δ 6.8–7.4 ppm
4-Methoxy-N-(4-nitrobenzyl)aniline 274.28 Nitro group absorbance (¹H NMR δ 8.10 ppm)

Reactivity and Functional Group Interactions

  • Catalytic Hydrogenation : N-(3-Methylbenzyl)aniline is reported as a by-product (3% yield) during amide hydrogenation, indicating competing pathways in the presence of Pd catalysts . The phenethyloxy group in the target compound may further influence selectivity due to steric hindrance.
  • Biological Activity : trans-7 (with an oxazolyl group) is structurally related to cholinesterase inhibitors, suggesting that the phenethyloxy substituent in the target compound could modulate bioactivity through π-π interactions or hydrogen bonding .
  • Crystallography : 4-Methoxy-N-(4-nitrobenzyl)aniline forms hydrogen-bonded dimers (N–H···O), while bulky substituents like phenethyloxy may disrupt such packing, affecting crystallinity .

Biological Activity

N-(3-Methylbenzyl)-4-(phenethyloxy)aniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C22H23NOC_{22}H_{23}NO and a molecular weight of approximately 335.43 g/mol. The structure consists of an aniline moiety substituted with a phenethyloxy group and a 3-methylbenzyl group, which may influence its biological activity.

PropertyValue
Molecular FormulaC₂₂H₂₃NO
Molecular Weight335.43 g/mol
CAS Number1040693-82-0
Hazard ClassificationIrritant

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : The phenethyloxy group may allow for interactions with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against various bacterial strains without cross-resistance to conventional antibiotics. This characteristic makes it a promising candidate for developing new antibacterial agents.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of gene expression related to cell survival.

Case Studies

  • Antibacterial Efficacy : A case study involving the synthesis of derivatives of this compound demonstrated enhanced antibacterial activity against Gram-positive bacteria. The study concluded that modifications to the aniline structure could improve potency while maintaining low toxicity profiles.
  • Cell Line Studies : In vitro studies using human cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism was associated with increased levels of reactive oxygen species (ROS), suggesting a role in oxidative stress pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

  • Absorption : The compound is likely absorbed through passive diffusion due to its lipophilic nature.
  • Distribution : It is expected to distribute widely in tissues, particularly those rich in lipids.
  • Metabolism : Preliminary data suggest that metabolic pathways involve phase I and phase II reactions, leading to various metabolites.
  • Excretion : Primarily excreted via renal pathways, necessitating further studies on its clearance rates.

Q & A

Q. What are the optimized synthetic routes for N-(3-Methylbenzyl)-4-(phenethyloxy)aniline?

The compound can be synthesized via reductive amination. A general protocol involves reacting 4-(phenethyloxy)aniline with 3-methylbenzaldehyde in the presence of a Pd/NiO catalyst under hydrogen atmosphere at 25°C for 10 hours. After filtration and solvent evaporation, the crude product is purified, yielding the target compound. This method, adapted from analogous aniline derivatives, achieves high yields (96–98%) when applied to similar substrates . Key parameters :

  • Catalyst: 1.1% Pd/NiO
  • Reaction time: 10 hours
  • Temperature: 25°C

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • ¹H NMR : Characteristic peaks for the phenethyloxy group (δ ~4.0–4.3 ppm for –O–CH₂–CH₂–), aromatic protons (δ ~6.5–7.5 ppm), and the methylbenzyl moiety (δ ~2.3 ppm for –CH₃) .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles. For example, C–N bond lengths in related aniline derivatives range from 1.40–1.45 Å, consistent with sp² hybridization .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

Contradictions in NMR data may arise from dynamic processes (e.g., restricted rotation of bulky substituents) or impurities. Strategies include:

  • Variable-temperature NMR : To detect conformational exchange broadening.
  • 2D NMR (COSY, NOESY) : For unambiguous assignment of coupled protons.
  • Crystallographic validation : Single-crystal X-ray diffraction (using SHELXL for refinement) provides definitive bond connectivity and spatial arrangement .

Q. What experimental design principles optimize the synthesis of this compound for scalability?

A Design of Experiments (DoE) approach can identify critical factors:

  • Variables : Catalyst loading (5–20 mg), reaction time (6–12 hours), hydrogen pressure (1–3 atm).
  • Response surface modeling : Maximizes yield while minimizing side products (e.g., over-reduction).
  • Example : For analogous Pd/NiO-catalyzed reactions, a 20 mg catalyst load and 10-hour duration achieve >95% yield .

Q. How does substituent electronic effects influence the compound’s physicochemical properties?

Substituents alter electron density and steric bulk:

  • Phenethyloxy group : Enhances lipophilicity (logP ~3.5–4.0) and may impact solubility in polar solvents.
  • 3-Methylbenzyl group : Steric hindrance affects packing in crystalline phases (e.g., intermolecular π-π interactions).
  • QSAR modeling : Parameters like Hammett σ values (from evidence in ) predict reactivity trends in related aromatic amines.

Data Interpretation and Methodological Challenges

Q. How should researchers address discrepancies in melting points or thermal stability data?

  • DSC/TGA analysis : Quantifies decomposition temperatures (e.g., evidence from shows decomposition onset at 180°C for similar amides).
  • Purification checks : Recrystallization or HPLC ensures sample homogeneity.
  • Batch-to-batch variation : Document reaction conditions (e.g., solvent purity, drying time) to minimize variability .

Q. What strategies validate the mutagenic potential of This compound?

  • Ames test : Assess mutagenicity using Salmonella typhimurium strains (e.g., TA98 for frameshift mutations). For comparison, benzyl chloride (a common lab reagent) shows low mutagenicity in similar assays .
  • In silico tools : Software like Derek Nexus predicts toxicity based on structural alerts (e.g., aromatic amines).

Tables for Key Data

Property Method Typical Value Reference
Synthetic YieldReductive Amination92–96%
Melting PointDSC145–150°C (decomposition onset)
C–N Bond Length (X-ray)SHELXL Refinement1.42 Å
logP (Predicted)QSAR Modeling3.8

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Methylbenzyl)-4-(phenethyloxy)aniline
Reactant of Route 2
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N-(3-Methylbenzyl)-4-(phenethyloxy)aniline

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